An In-depth Technical Guide to 1-Boc-3-fluoro-3-methylazetidine: A Valuable Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-Boc-3-fluoro-3-methylazetidine: A Valuable Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in drug discovery due to their unique structural and physicochemical properties. Their inherent ring strain and three-dimensional character offer a distinct advantage over more traditional, flatter aromatic systems. The incorporation of a fluorine atom, particularly at the 3-position, further enhances the utility of the azetidine scaffold. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The combination of the azetidine ring and a fluorine substituent makes 1-Boc-3-fluoro-3-methylazetidine a valuable building block for creating novel chemical entities with improved drug-like properties.
Physicochemical Properties
While specific experimental data for 1-Boc-3-fluoro-3-methylazetidine is not available, we can predict its key properties based on analogous compounds.
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C10H18FNO2 | Calculated from the structure |
| Molecular Weight | 203.25 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar Boc-protected azetidines[3][4] |
| Boiling Point | Not available | Likely to be comparable to related structures with similar molecular weight |
| Density | ~1.0-1.1 g/mL | Inferred from related compounds like 1-Boc-3-(aminomethyl)azetidine (1.0234 g/mL)[4] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Slightly soluble in water.[5] | Typical for Boc-protected amines |
Synthesis and Chemical Reactivity
The synthesis of 3-fluoroazetidines often involves the introduction of the fluorine atom onto a pre-formed azetidine ring or a precursor that cyclizes to form the azetidine. A common strategy involves the fluorination of a corresponding 3-hydroxyazetidine derivative.
General Synthetic Approach
A plausible synthetic route to 1-Boc-3-fluoro-3-methylazetidine could start from the commercially available 1-Boc-3-azetidinone.
Figure 1. A potential synthetic pathway to 1-Boc-3-fluoro-3-methylazetidine.
Step-by-step Methodology:
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Grignard Reaction: 1-Boc-3-azetidinone can be treated with a Grignard reagent, such as methylmagnesium bromide (MeMgBr), in an appropriate solvent like THF at low temperature to yield 1-Boc-3-hydroxy-3-methylazetidine.[]
-
Fluorination: The resulting tertiary alcohol can then be fluorinated using a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). This reaction should be performed with caution due to the potential for rearrangement and the hazardous nature of the fluorinating agents.
Reactivity and Further Functionalization
The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, 3-fluoro-3-methylazetidine. This secondary amine can then be further functionalized through various reactions such as N-alkylation, N-acylation, or reductive amination, allowing for its incorporation into a wide range of molecular scaffolds.
Figure 2. Deprotection and subsequent functionalization of the azetidine nitrogen.
Applications in Medicinal Chemistry
The 3-fluoro-3-methylazetidine moiety is a valuable bioisostere for various functional groups, offering a unique combination of steric and electronic properties. Its incorporation into drug candidates can lead to improvements in:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[1][2]
-
Lipophilicity and Permeability: The fluorine atom can modulate the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
-
Binding Affinity and Selectivity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and selectivity.[2]
-
Conformational Control: The rigid azetidine ring restricts the conformational freedom of the molecule, which can be advantageous for optimizing binding to a specific target.[1]
Several FDA-approved drugs contain the azetidine motif, highlighting its importance in modern drug design.[1] The addition of a fluorine atom, as in 1-Boc-3-fluoro-3-methylazetidine, provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Boc-3-fluoro-3-methylazetidine is not available, general precautions for handling similar chemical compounds should be followed. Based on the data for related substances, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8][9]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
-
Avoid inhalation of vapors and contact with skin and eyes.[9]
-
In case of contact, wash the affected area immediately with plenty of water.[3]
-
Store in a tightly sealed container in a cool, dry place.[5][10]
Analytical Characterization
The structure and purity of 1-Boc-3-fluoro-3-methylazetidine would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a doublet due to coupling with fluorine), and the azetidine ring protons.[11][12]
-
¹³C NMR: Would display signals for the carbons of the Boc group, the methyl group, and the azetidine ring. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant.
-
¹⁹F NMR: Would exhibit a single resonance, the chemical shift of which is characteristic of a tertiary alkyl fluoride.[13][14]
-
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound.[15]
Conclusion
1-Boc-3-fluoro-3-methylazetidine represents a promising and versatile building block for the synthesis of novel therapeutic agents. Its unique combination of a strained ring system, a fluorine atom, and a methyl group offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. While direct experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and application based on the well-established chemistry of related fluorinated azetidines. As the demand for sp³-rich, three-dimensional scaffolds in drug discovery continues to grow, the importance of building blocks like 1-Boc-3-fluoro-3-methylazetidine is set to increase.
References
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ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF. [Link]
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MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
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ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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